1-Methyl-2-oxo-2-phenylethyl 4-(1,3-dihydro-4-methyl-1,3-dioxo-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate
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Overview
Description
1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE is a complex organic compound that features a unique structure combining a phenylpropanone moiety with a pyrroloquinoline derivative
Preparation Methods
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. The synthetic route may include:
Esterification: The formation of the ester bond between the phenylpropanone and the benzoate moiety.
Cyclization: The formation of the pyrroloquinoline ring system through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE include other pyrroloquinoline derivatives and phenylpropanone esters. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The uniqueness of 1-OXO-1-PHENYLPROPAN-2-YL 4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE lies in its combination of these two moieties, which may confer distinct properties and applications.
Properties
CAS No. |
773865-06-8 |
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Molecular Formula |
C28H20N2O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
InChI |
InChI=1S/C28H20N2O5/c1-16-23-24(21-10-6-7-11-22(21)29-16)27(33)30(26(23)32)20-14-12-19(13-15-20)28(34)35-17(2)25(31)18-8-4-3-5-9-18/h3-15,17H,1-2H3 |
InChI Key |
IPLFCOAQTIWPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC(C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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